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The landscape of cardiovascular disease prevention has been shaped by numerous clinical
trials, some confirming the efficacy of new therapeutic strategies and others, like the Heart
Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-
THRIVE), serving as a crucial reality check. The trial's failure to demonstrate a cardiovascular
benefit for Tredaptive (a combination of extended-release niacin and laropiprant) marked a
significant turning point in the understanding of HDL cholesterol modification. This guide
provides a detailed comparison of the HPS2-THRIVE trial with other key lipid-modifying therapy
trials, offering researchers, scientists, and drug development professionals a comprehensive
analysis of the data and methodologies.

Executive Summary

The HPS2-THRIVE trial was designed to test the hypothesis that raising high-density
lipoprotein (HDL) cholesterol with Tredaptive, on a background of effective statin therapy,
would reduce the risk of major vascular events. Contrary to expectations, the trial was halted
prematurely due to a lack of efficacy and an increase in non-fatal serious adverse events. This
outcome stands in contrast to the demonstrated benefits of other lipid-lowering therapies, such
as statins, ezetimibe, and PCSK9 inhibitors, which have consistently shown to reduce
cardiovascular events by lowering low-density lipoprotein (LDL) cholesterol. This guide will
delve into the specifics of the HPS2-THRIVE trial, comparing its design, outcomes, and the
mechanism of its investigational drug with successful lipid-modifying agents.
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Tredaptive: Mechanism of Action and the HPS2-
THRIVE Rationale

Tredaptive combined two active ingredients: extended-release niacin and laropiprant. Niacin, a
B-vitamin, has long been known for its lipid-modifying properties, including its ability to raise
HDL cholesterol and lower triglycerides and LDL cholesterol. However, its use is often limited
by a common side effect: flushing, a sensation of warmth and redness of the skin. Laropiprant
was included in Tredaptive to specifically counteract this flushing effect by blocking the
prostaglandin D2 receptor 1 (DP1). The HPS2-THRIVE trial was predicated on the "HDL
hypothesis," which posited that increasing HDL cholesterol levels would translate into a
reduction in cardiovascular risk.
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Tredaptive's dual mechanism of action.
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Comparative Efficacy of Lipid-Modifying Therapies

The primary outcome of the HPS2-THRIVE trial was a composite of major vascular events,
including coronary death, non-fatal myocardial infarction, stroke, or any revascularization. The
results showed no significant difference between the Tredaptive group and the placebo group.
In contrast, trials of other lipid-lowering agents have demonstrated significant reductions in
cardiovascular events.
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Comparative Safety Profiles

A critical finding of the HPS2-THRIVE trial was the increased incidence of non-fatal serious
adverse events in the Tredaptive group. This contrasted with the generally favorable safety
profiles observed in the comparator trials.
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Detailed Experimental Protocols
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A thorough understanding of the experimental design is essential for interpreting the results of

these landmark trials.

HPS2-THRIVE (NCT00461630)

Objective: To assess whether adding extended-release niacin/laropiprant to statin therapy
reduces the risk of major vascular events in high-risk patients.

Patient Population: 25,673 patients with pre-existing atherosclerotic vascular disease.

Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral
arterial disease, or diabetes with coronary heart disease.

Exclusion Criteria: Recent major vascular event, severe heart failure, or contraindications to
niacin or statins.

Treatment Regimen: Patients were randomized to receive either extended-release niacin 2g
and laropiprant 40mg daily or a matching placebo, in addition to their background
simvastatin 40mg (with or without ezetimibe 10mg) therapy.

Primary Endpoint: A composite of coronary death, non-fatal myocardial infarction, stroke, or
any arterial revascularization.

FOURIER (NCT01764633)

Objective: To evaluate the efficacy and safety of evolocumab in reducing cardiovascular
events in patients with clinically evident atherosclerotic cardiovascular disease on statin
therapy.

Patient Population: 27,564 patients with a history of myocardial infarction, non-hemorrhagic
stroke, or symptomatic peripheral artery disease.

Inclusion Criteria: LDL-C =70 mg/dL or non-HDL-C =100 mg/dL on an optimized statin
regimen.

Exclusion Criteria: Recent coronary revascularization, severe heart failure, or uncontrolled
hypertension.
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o Treatment Regimen: Patients were randomized to receive either evolocumab (140 mg every
two weeks or 420 mg monthly) or a matching placebo via subcutaneous injection.

» Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,
hospitalization for unstable angina, or coronary revascularization.

IMPROVE-IT (NCT00202878)

o Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves
cardiovascular outcomes compared with simvastatin monotherapy in patients after an acute
coronary syndrome.

o Patient Population: 18,144 patients stabilized after an acute coronary syndrome.

« Inclusion Criteria: Hospitalization for an acute coronary syndrome within the preceding 10
days and an LDL-C level between 50 and 125 mg/dL.

o Exclusion Criteria: Planned coronary revascularization, severe heart failure, or active liver
disease.

o Treatment Regimen: Patients were randomized to receive either simvastatin 40mg plus
ezetimibe 10mg daily or simvastatin 40mg plus placebo.

e Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction,
unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30
days after randomization), or nonfatal stroke.

FIELD (ISRCTN64783481)

¢ Objective: To assess the effect of fenofibrate on the risk of cardiovascular events in patients
with type 2 diabetes mellitus.

o Patient Population: 9,795 patients with type 2 diabetes.

« Inclusion Criteria: Age 50-75 years, type 2 diabetes, and no clear indication for lipid-lowering
therapy at baseline.[8]
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+ Exclusion Criteria: Triglyceride levels >443 mg/dL or treatment with a lipid-lowering agent at
screening.[8]

« Treatment Regimen: Patients were randomized to receive either fenofibrate 200mg daily or a
matching placebo.

¢ Primary Endpoint: A composite of coronary heart disease death or non-fatal myocardial
infarction.[8]
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Comparative workflow of major lipid-modifying outcome trials.

Conclusion: Lessons from HPS2-THRIVE
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The failure of Tredaptive in the HPS2-THRIVE trial delivered a significant blow to the HDL
hypothesis and underscored the complexity of cardiovascular disease. The trial demonstrated
that simply raising HDL cholesterol does not necessarily translate to a reduction in
cardiovascular events, particularly in patients already well-managed with statins. Furthermore,
the increased risk of adverse events highlighted the importance of a thorough safety evaluation
for any new therapeutic agent.

In contrast, the success of LDL-lowering therapies like ezetimibe and PCSK9 inhibitors in the
IMPROVE-IT and FOURIER trials, respectively, has solidified the central role of LDL
cholesterol in the pathogenesis of atherosclerotic cardiovascular disease. For researchers and
drug development professionals, the divergent outcomes of these trials provide invaluable
lessons:

o Target Validation is Crucial: The HDL hypothesis, while biologically plausible, was not
sufficiently validated as a therapeutic target in the context of modern statin therapy.

e Surrogate Endpoints Can Be Misleading: While Tredaptive effectively raised HDL levels, this
change in a surrogate marker did not predict clinical benefit.

o Safety is Paramount: The adverse event profile of Tredaptive ultimately outweighed any
potential, unproven benefit.

e The Primacy of LDL Lowering: The consistent benefit observed with therapies that lower LDL
cholesterol reinforces its position as the primary target for cardiovascular risk reduction.

The HPS2-THRIVE trial, though a disappointment for the proponents of HDL-targeted
therapies, has been instrumental in refining the focus of cardiovascular drug development,
steering it towards strategies with robust evidence of both efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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